An In-depth Technical Guide to the Synthesis and Characterization of 2-Oxaspiro[4.5]decan-8-one
An In-depth Technical Guide to the Synthesis and Characterization of 2-Oxaspiro[4.5]decan-8-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Oxaspiro[4.5]decan-8-one, a spiroketal of interest in medicinal chemistry and drug development. This document details plausible synthetic routes, experimental protocols, and in-depth characterization data.
Introduction
Spiroketals are a class of organic compounds characterized by a spirocyclic junction where two rings share a single carbon atom, which is also an acetal carbon. The 2-Oxaspiro[4.5]decan-8-one scaffold, featuring a tetrahydrofuran ring fused to a cyclohexanone ring, represents a key structural motif. Its rigid, three-dimensional structure is of significant interest for the development of novel therapeutic agents and as a building block in the synthesis of complex natural products. This guide outlines a practical approach to its synthesis and the analytical techniques for its characterization.
Synthetic Pathways
The synthesis of 2-Oxaspiro[4.5]decan-8-one can be conceptually approached through the intramolecular cyclization of a suitable hydroxy ketone precursor. A highly plausible and efficient route involves the initial C-alkylation of a cyclohexanedione derivative. Based on established organic synthesis principles, a two-step sequence starting from 1,3-cyclohexanedione is proposed.
First, a Michael addition of 1,3-cyclohexanedione to an acrolein equivalent, followed by selective reduction of the aldehyde, would yield the necessary hydroxypropyl-substituted cyclohexanedione. Alternatively, direct alkylation with a 3-halopropanol under basic conditions can also furnish the key intermediate. Subsequent acid-catalyzed intramolecular cyclization of this intermediate affords the target spiroketal.
Experimental Protocols
The following protocols are detailed methodologies for the proposed synthesis and subsequent characterization of 2-Oxaspiro[4.5]decan-8-one.
Synthesis of 2-(3-hydroxypropyl)cyclohexane-1,3-dione
This procedure outlines the synthesis of the key hydroxy ketone intermediate via a Michael addition and subsequent reduction.
Materials:
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1,3-Cyclohexanedione
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Acrolein
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Triethylamine
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Dichloromethane (DCM)
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Sodium borohydride (NaBH₄)
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Methanol (MeOH)
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Hydrochloric acid (1 M)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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Michael Addition: To a solution of 1,3-cyclohexanedione (1.0 eq) in dichloromethane, add triethylamine (1.2 eq). Cool the mixture to 0 °C and add acrolein (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Work-up: Quench the reaction with 1 M HCl. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.
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Purification: Concentrate the solution under reduced pressure and purify the crude Michael adduct by flash column chromatography on silica gel.
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Reduction: Dissolve the purified Michael adduct in methanol and cool to 0 °C. Add sodium borohydride (1.5 eq) portion-wise. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
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Final Work-up and Purification: Quench the reaction by the slow addition of 1 M HCl. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Concentrate the solution and purify the resulting crude product by flash column chromatography to yield 2-(3-hydroxypropyl)cyclohexane-1,3-dione.
Synthesis of 2-Oxaspiro[4.5]decan-8-one
This protocol describes the acid-catalyzed intramolecular cyclization to form the target spiroketal.
Materials:
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2-(3-hydroxypropyl)cyclohexane-1,3-dione
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p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst
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Toluene or benzene
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Dean-Stark apparatus
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-(3-hydroxypropyl)cyclohexane-1,3-dione (1.0 eq) in toluene.
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Cyclization: Add a catalytic amount of p-toluenesulfonic acid (0.05-0.1 eq). Heat the mixture to reflux and allow it to react for 4-8 hours, with azeotropic removal of water.
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Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous MgSO₄.
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Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain 2-Oxaspiro[4.5]decan-8-one.
Characterization Data
The structural confirmation of 2-Oxaspiro[4.5]decan-8-one is achieved through a combination of spectroscopic techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₉H₁₄O₂ |
| Molecular Weight | 154.21 g/mol |
| Appearance | Expected to be a colorless oil or low-melting solid |
| Boiling Point | Not available |
| Melting Point | Not available |
Spectroscopic Data
The following tables summarize the expected and predicted spectroscopic data for 2-Oxaspiro[4.5]decan-8-one.
Table 1: Predicted Mass Spectrometry Data [1]
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 155.10666 |
| [M+Na]⁺ | 177.08860 |
| [M-H]⁻ | 153.09210 |
| [M]⁺ | 154.09883 |
Table 2: Estimated ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.0 - 3.8 | m | 2H | -O-CH₂- (on tetrahydrofuran ring) |
| ~ 2.7 - 2.5 | m | 2H | -CH₂-C=O (adjacent to carbonyl) |
| ~ 2.4 - 2.2 | m | 2H | -CH₂- (on cyclohexanone ring) |
| ~ 2.1 - 1.8 | m | 6H | Remaining -CH₂- groups (cyclohexane and tetrahydrofuran rings) |
Table 3: Estimated ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 209 | C=O (Ketone) |
| ~ 108 | O-C-O (Spiroketal carbon) |
| ~ 65 | -O-CH₂- (on tetrahydrofuran ring) |
| ~ 38 - 20 | Remaining -CH₂- carbons |
Table 4: Estimated IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~ 2950 - 2850 | C-H stretch (alkane) |
| ~ 1710 | C=O stretch (ketone) |
| ~ 1100 - 1050 | C-O stretch (ether) |
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of 2-Oxaspiro[4.5]decan-8-one. The proposed synthetic route, based on well-established chemical transformations, offers a reliable method for accessing this valuable spiroketal. The provided characterization data, while partially predictive, serves as a robust guide for researchers in identifying and confirming the structure of the synthesized compound. This information is intended to support further research and development in areas where spiroketal scaffolds are of high interest.
